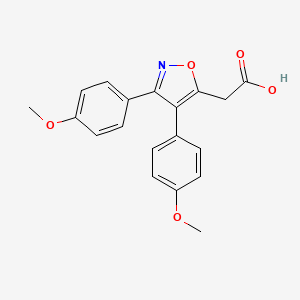

Mofézolac

Vue d'ensemble

Description

Mofezolac, vendu sous le nom de Disopain au Japon, est un anti-inflammatoire non stéroïdien (AINS) utilisé pour ses actions analgésiques et anti-inflammatoires. Il est souvent prescrit pour la polyarthrite rhumatoïde, les douleurs lombaires, la capsulite rétractile et la gestion de la douleur après une chirurgie ou un traumatisme . Mofezolac appartient à la classe des isoxazoles et est un inhibiteur sélectif de l'enzyme cyclooxygénase-1 (COX-1) .

Applications De Recherche Scientifique

Mofezolac has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the inhibition of cyclooxygenase enzymes.

Biology: Investigated for its effects on cellular processes and enzyme activity.

Medicine: Explored for its potential in treating neuroinflammation and other inflammatory conditions.

Industry: Utilized in the development of new anti-inflammatory drugs and formulations

Mécanisme D'action

Target of Action

Mofezolac primarily targets the Cyclooxygenase-1 (COX-1) enzyme . COX-1 plays a critical role in inflammation and is the major player in mediating the brain inflammatory response .

Mode of Action

Mofezolac acts by selectively inhibiting COX-1, leading to the suppression of prostaglandin synthesis . It is the most potent and selective reversible COX-1 inhibitor . Studies indicate that Mofezolac forms a combination of electrostatic, H-bond, hydrophobic, and van der Waals contacts with the enzyme active site channel, contributing to its high binding affinity .

Biochemical Pathways

The inhibition of COX-1 by Mofezolac reduces the production of prostaglandins, key mediators of inflammation . This reduction is accompanied by a decrease in the activation of the NF-kB signaling pathway , which plays a crucial role in the regulation of immune response to infection.

Result of Action

Mofezolac’s action results in a reduction of inflammation. In both in vitro and in vivo models of neuroinflammation, Mofezolac has been shown to reduce COX-1 expression, PGE 2 release, and NF-kB activation . It also reduces the expression of glial fibrillary acidic protein and ionized calcium-binding adapter molecule-1, two markers of inflammation .

Action Environment

While specific environmental factors influencing Mofezolac’s action are not readily available, it is known that various factors can influence the action of drugs in general These can include physiological conditions like pH and temperature, the presence of other substances or medications, and individual genetic variations affecting drug metabolism enzymes

Safety and Hazards

Common side effects of Mofezolac include abdominal pain, stomach discomfort, nausea, sleepiness, itch, hives, rash, erythema, and edema . Serious side effects include peptic ulcers, gastrointestinal bleeding, asthma attack, jaundice, acute liver failure, and thrombocytopenia . It is not recommended during pregnancy or breastfeeding . In case of accidental exposure, it is advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Analyse Biochimique

Biochemical Properties

Mofezolac plays a significant role in biochemical reactions by selectively inhibiting the enzyme cyclooxygenase-1 (COX-1). This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain . Mofezolac interacts with COX-1 through a combination of electrostatic, hydrogen bond, hydrophobic, and van der Waals interactions, contributing to its high binding affinity . Additionally, mofezolac has been shown to modulate the NF-kB signaling pathway, emphasizing its neuroprotective effect and therapeutic potential in controlling neuroinflammatory diseases .

Cellular Effects

Mofezolac exerts various effects on different cell types and cellular processes. In microglial cells, mofezolac reduces the expression of COX-1 and the release of prostaglandin E2 (PGE2), which are associated with inflammation . This reduction in COX-1 expression and PGE2 release leads to the downregulation of NF-kB activation, a key signaling pathway involved in inflammation . Furthermore, mofezolac has been observed to decrease the expression of glial fibrillary acidic protein and ionized calcium-binding adapter molecule-1, both markers of inflammation, in neuroinflammation models .

Molecular Mechanism

The molecular mechanism of mofezolac involves its selective inhibition of COX-1, resulting in the suppression of prostaglandin synthesis . Mofezolac binds to the active site of COX-1 through a combination of electrostatic, hydrogen bond, hydrophobic, and van der Waals interactions . This binding prevents the conversion of arachidonic acid to prostaglandin H2, thereby reducing the production of pro-inflammatory prostaglandins . Additionally, mofezolac modulates the NF-kB signaling pathway, further contributing to its anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of mofezolac have been observed to change over time. Mofezolac has demonstrated stability in reducing COX-1 expression and PGE2 release in LPS-activated microglial cells over a 24-hour period . In in vivo models, mofezolac has shown a sustained reduction in inflammation markers, such as glial fibrillary acidic protein and ionized calcium-binding adapter molecule-1, over time . These findings suggest that mofezolac maintains its anti-inflammatory effects over extended periods in both in vitro and in vivo settings.

Dosage Effects in Animal Models

The effects of mofezolac vary with different dosages in animal models. At therapeutic doses, mofezolac effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, mofezolac may lead to toxic effects, such as gastrointestinal bleeding, peptic ulcers, and liver toxicity . These findings highlight the importance of determining the optimal dosage of mofezolac to maximize its therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

Mofezolac is involved in metabolic pathways that include its interaction with the enzyme cytochrome P450 2C9 (CYP2C9) . This interaction facilitates the metabolism of mofezolac, leading to its biotransformation and elimination from the body . The metabolic pathways of mofezolac also involve the reduction of prostaglandin synthesis, which plays a crucial role in its anti-inflammatory effects .

Transport and Distribution

Mofezolac is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . Mofezolac’s selective inhibition of COX-1 and its high binding affinity contribute to its effective localization and accumulation in inflamed tissues, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of mofezolac is primarily within the cytoplasm, where it interacts with COX-1 . Mofezolac’s binding to COX-1 in the cytoplasm prevents the enzyme from converting arachidonic acid to prostaglandin H2, thereby reducing the production of pro-inflammatory prostaglandins . This subcellular localization is crucial for mofezolac’s anti-inflammatory effects and its ability to modulate cellular processes involved in inflammation.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

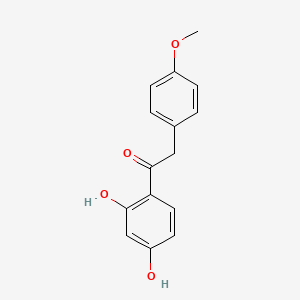

Mofezolac peut être synthétisé par un processus en plusieurs étapes impliquant la formation du cycle isoxazole et la fonctionnalisation ultérieure. La synthèse commence généralement par la réaction de la 4-méthoxybenzaldéhyde avec le chlorhydrate d'hydroxylamine pour former l'oxime correspondante. Cette oxime est ensuite cyclisée pour former le cycle isoxazole.

Méthodes de production industrielle

La production industrielle de mofezolac implique l'optimisation de la voie de synthèse pour la fabrication à grande échelle. Cela comprend l'utilisation de catalyseurs efficaces, de conditions de réaction contrôlées et de techniques de purification pour garantir un rendement élevé et la pureté du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Mofezolac subit diverses réactions chimiques, notamment :

Oxydation : Mofezolac peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le mofezolac.

Substitution : Mofezolac peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

Applications de la recherche scientifique

Mofezolac a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier l'inhibition des enzymes cyclooxygénases.

Biologie : Investigué pour ses effets sur les processus cellulaires et l'activité enzymatique.

Médecine : Exploré pour son potentiel dans le traitement de la neuroinflammation et d'autres affections inflammatoires.

Industrie : Utilisé dans le développement de nouveaux médicaments et formulations anti-inflammatoires

Mécanisme d'action

Mofezolac agit par inhibition sélective de l'enzyme cyclooxygénase-1 (COX-1), conduisant à la suppression de la synthèse des prostaglandines. Cette inhibition réduit l'inflammation et la douleur. Mofezolac forme une combinaison de contacts électrostatiques, de liaisons hydrogène, hydrophobes et de van der Waals avec le canal du site actif de l'enzyme, contribuant à sa forte affinité de liaison .

Comparaison Avec Des Composés Similaires

Composés similaires

Aspirine : Un autre AINS qui inhibe à la fois les enzymes COX-1 et COX-2.

Ibuprofène : Un AINS non sélectif qui inhibe à la fois la COX-1 et la COX-2.

Célécoxib : Un inhibiteur sélectif de la COX-2 utilisé pour ses propriétés anti-inflammatoires

Unicité

Mofezolac est unique en raison de sa haute sélectivité pour l'enzyme COX-1, ce qui en fait l'inhibiteur réversible de la COX-1 le plus puissant et le plus sélectif. Cette sélectivité réduit le risque d'effets secondaires gastro-intestinaux généralement associés aux AINS non sélectifs .

Propriétés

IUPAC Name |

2-[3,4-bis(4-methoxyphenyl)-1,2-oxazol-5-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-23-14-7-3-12(4-8-14)18-16(11-17(21)22)25-20-19(18)13-5-9-15(24-2)10-6-13/h3-10H,11H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEIHHYCDCTAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(ON=C2C3=CC=C(C=C3)OC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046716 | |

| Record name | Mofezolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78967-07-4 | |

| Record name | Mofezolac | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78967-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mofezolac [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078967074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mofezolac | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOFEZOLAC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVJ0BV3H3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

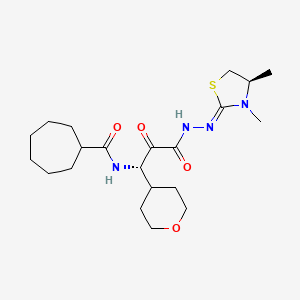

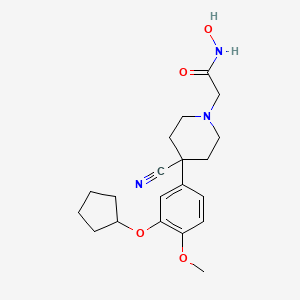

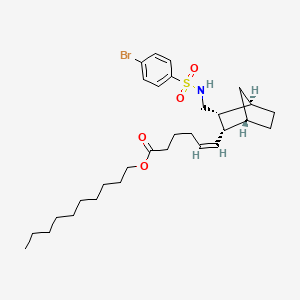

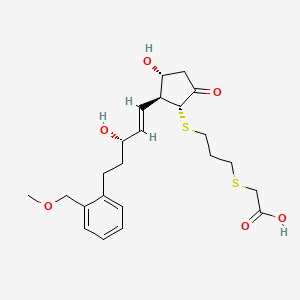

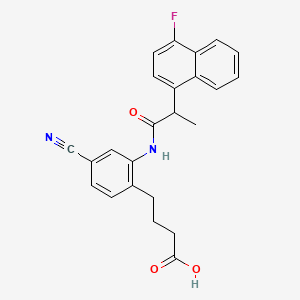

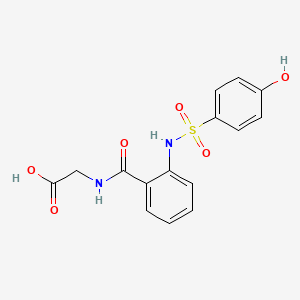

Feasible Synthetic Routes

ANone: Mofezolac exerts its pharmacological effects primarily by inhibiting COX-1, an enzyme involved in the biosynthesis of prostaglandins. [, , ]

ANone: Unlike non-selective NSAIDs, which inhibit both COX-1 and COX-2, mofezolac demonstrates a higher affinity for COX-1. [, , , ] This selectivity contributes to its unique pharmacological profile.

ANone: Inhibition of COX-1 by mofezolac primarily reduces the production of prostaglandin E2 (PGE2). [, , ] This reduction in PGE2 levels is linked to its analgesic and anti-inflammatory effects.

ANone: The molecular formula of mofezolac is C19H17NO5, and its molecular weight is 339.35 g/mol.

ANone: While the provided research abstracts do not contain specific spectroscopic data, this information can be found in resources like drug databases and chemical suppliers.

ANone: Research indicates that mofezolac is rapidly absorbed after oral administration in rats, reaching peak plasma concentrations within 15 minutes. [] It undergoes extensive metabolism, primarily via demethylation and sulfation, with the metabolites exhibiting different pharmacokinetic properties. [, ] Excretion occurs primarily through the bile, with enterohepatic circulation contributing to its prolonged presence in the body. []

ANone: Yes, significant species-related differences in mofezolac metabolism have been observed. Studies show variations in the enzyme activities responsible for its metabolism, leading to different metabolite profiles across species like mice, rats, dogs, and monkeys. [] These differences highlight the importance of considering species-specific metabolism in preclinical studies.

ANone: The rapid absorption, extensive metabolism, and enterohepatic circulation of mofezolac contribute to its overall pharmacokinetic profile. Understanding these processes is crucial for optimizing dosing regimens and achieving therapeutic efficacy.

ANone: Researchers have utilized various in vitro models, including cell cultures and enzyme assays, to investigate the effects of mofezolac on prostaglandin biosynthesis and its impact on cellular processes. [, , ]

ANone: Mofezolac's efficacy has been evaluated in animal models of pain, inflammation, and cancer. [, , , , ] These models provide insights into its potential therapeutic applications and help researchers understand its mechanism of action in vivo.

ANone: Mofezolac has undergone extensive preclinical toxicological evaluation, including acute toxicity, subacute toxicity, and chronic toxicity studies in various animal species. [, , , , , ]

ANone: Long-term toxicological studies have been conducted in rodents and dogs to assess the safety profile of mofezolac following repeated administration. [, ]

ANone: Research on mofezolac analogs has explored the relationship between structure and activity, providing insights into the key pharmacophores responsible for COX-1 inhibition and selectivity. [, , ]

ANone: Yes, studies have investigated the chemopreventive effects of mofezolac in animal models of colon cancer, suggesting its potential to inhibit tumor development. [, , ] This area of research highlights the possible applications of mofezolac beyond its traditional use as an analgesic and anti-inflammatory agent.

ANone: Research has investigated the potential of mofezolac to elicit an immune response. [] This type of investigation is crucial for understanding the long-term safety and efficacy of drugs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B1677309.png)

![3-{7-[2-Ethoxy-3-(hexadecyloxy)propoxy]heptyl}-1,3-thiazol-3-ium methanesulfonate](/img/structure/B1677320.png)

![[(3aR,4S,6Z,10E,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B1677331.png)